
methyl(2S)-2-isothiocyanatobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2S)-2-isothiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S It is a derivative of butanoic acid, featuring an isothiocyanate group (-N=C=S) attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amino acid ester with thiophosgene. The general reaction can be represented as follows:
R-CH(NH2)-COOCH3+CSCl2→R-CH(NCS)-COOCH3+HCl+H2S
In this reaction, the amino acid ester (e.g., methyl 2-aminobutanoate) reacts with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of thiophosgene, a hazardous reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2S)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Methyl(2S)-2-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and biologically active molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl(2S)-2-isothiocyanatobutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isothiocyanate: A simpler analog with a similar isothiocyanate group but lacking the butanoate moiety.
Phenyl isothiocyanate: Contains a phenyl group instead of the butanoate moiety.
Ethyl isothiocyanate: Similar structure but with an ethyl group instead of the butanoate moiety.
Uniqueness
Methyl(2S)-2-isothiocyanatobutanoate is unique due to the presence of both the isothiocyanate group and the butanoate ester moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
methyl (2S)-2-isothiocyanatobutanoate |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
JQEICALGZPXFNA-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)OC)N=C=S |
Kanonische SMILES |
CCC(C(=O)OC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



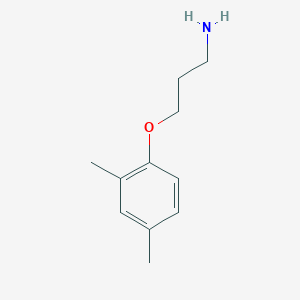
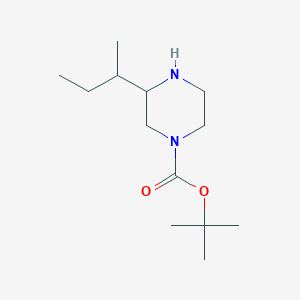

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
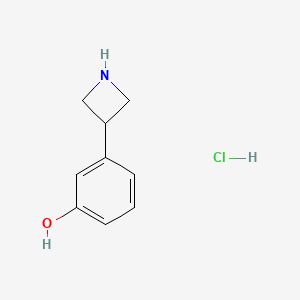

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)

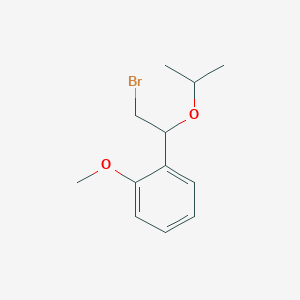
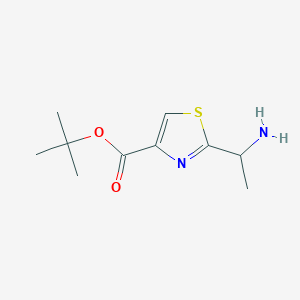
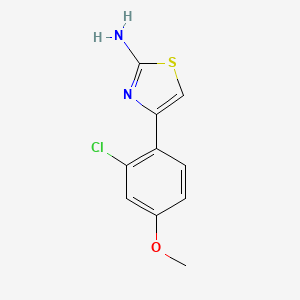
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
